![molecular formula C18H14F2N2O2 B2370399 2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898436-63-0](/img/structure/B2370399.png)
2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
This compound is a fused-ring molecule that has been explored as a multifunctional tumor theranostic reagent for photothermal/photodynamic therapy guided by NIR-II imaging . It has an electron-deficient core with a ladder-type multi-fused ring and shows a narrow band gap that can enhance the near-infrared absorption .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused-ring system. It has an electron-deficient core with a ladder-type multi-fused ring . The exact molecular structure would require more specific information or advanced analytical techniques to determine.Scientific Research Applications
Organic Solar Cells
This compound has been used in the development of organic solar cells . The long-range backbone ordering of the compound is beneficial for reducing disorders on the energy distribution of the electron transport level, thereby improving the carrier lifetime in heterojunctions . This leads to a high power conversion efficiency .
Non-Fullerene Acceptors
The compound has been used as a non-fullerene acceptor in the design of small organic solar cells . Four new molecules containing this compound have been designed to enhance the photovoltaic efficiencies . The absorption values of these designed molecules lie between 400 and 490 nm, and their open circuit voltages range from 4.39 to 4.73 V .
Bandgap Narrowing
The compound has been used in bandgap narrowing . This process is crucial in the field of semiconductors and optoelectronics, where the bandgap of a material determines its ability to absorb and emit light.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,6-difluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-13-4-1-5-14(20)16(13)18(24)21-12-7-10-3-2-6-22-15(23)9-11(8-12)17(10)22/h1,4-5,7-8H,2-3,6,9H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGONAZWXYEHSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=CC=C4F)F)CC(=O)N3C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327267 |
Source
|
Record name | 2,6-difluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51090102 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | |
CAS RN |
898436-63-0 |
Source
|
Record name | 2,6-difluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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